
GSK321
描述
GSK321 是一种有效的突变异柠檬酸脱氢酶 1 (IDH1) 酶抑制剂。 它对突变 IDH1 酶具有高度抑制活性和选择性,主要用于急性髓系白血病的研究 .
准备方法
GSK321 的合成涉及优化前体化合物 GSK990 的结构 反应条件通常涉及使用有机溶剂、催化剂和控制温度 .
化学反应分析
Biochemical Inhibition Profile of GSK321
This compound is a potent allosteric inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1) enzymes, particularly R132H, R132C, and R132G variants. Biochemical assays demonstrate its selectivity and efficacy:
Target | IC₅₀ (nM) | Selectivity vs. WT IDH1 |
---|---|---|
IDH1 R132H | 4.6 | >10,000-fold |
IDH1 R132C | 3.8 | >10,000-fold |
IDH1 R132G | 2.9 | >10,000-fold |
WT IDH1 | 46 | — |
IDH2 R140Q | 1,358 | — |
This compound exhibits minimal activity against wild-type (WT) IDH1 and IDH2 isoforms, with IC₅₀ values >1,000 nM for IDH2 mutants (R140Q, R172S) and WT IDH2 .
Structural Mechanism of Action
Crystallographic studies (PDB: 2.25 Å resolution) reveal this compound binds to an allosteric pocket in the IDH1 R132H homodimer. Key interactions include:
-
Hydrophobic binding : The 4-fluorophenyl group occupies a lipophilic pocket lined by Ile128, Pro127, Trp124, Arg119, and Leu120 .
-
Conformational effects : this compound stabilizes a partially helical structure in Seg-2 (residues 281–285), a dynamic loop critical for substrate binding .
-
No direct contact with NADP⁺ or the mutated residue (His132), explaining its broad inhibition across R132 variants .
Enzymatic Reaction Inhibition
This compound selectively blocks the reductive conversion of α-ketoglutarate (2-OG) to D-2-hydroxyglutarate (2-HG) by mutant IDH1. Key findings:
-
2-HG suppression : In HT1080 cells (IDH1 R132C), this compound reduces intracellular 2-HG levels with an EC₅₀ of 85 nM .
-
Rapid reversibility : 2-HG levels recover to 80% of baseline within 14 hours of compound washout .
-
Dual inhibition : Binds both cofactor-free and NADPH-bound IDH1, confirmed by thermal shift assays (ΔTₘ = +7°C) .
Cellular Pharmacodynamic Effects
In primary acute myeloid leukemia (AML) cells harboring IDH1 mutations:
-
Differentiation induction : Treatment with 3 μM this compound increases CD15⁺ granulocytic/monocytic cells (7.4-fold in R132G, 9.0-fold in R132H) .
-
Cell cycle modulation : Reduces quiescent G₀-phase cells by 44% (R132C) and 41% (R132G) within 7 days .
-
Blast reduction : Decreases leukemic blast populations (CD45low/SSClow) by 30% while increasing differentiated SSC⁺ populations 2.5-fold .
Metal Ion Interactions
While this compound does not directly chelate catalytic metal ions (Mg²⁺/Mn²⁺), its binding indirectly affects metal-dependent substrate positioning:
-
Mg²⁺ dependency : Mutant IDH1 requires 6.7 mM Mg²⁺ for 2-OG reduction (vs. 36 μM for WT IDH1 isocitrate oxidation) .
-
Inhibitor stabilization : this compound binding reduces the enzyme’s reliance on high Mg²⁺ concentrations by stabilizing a closed conformation .
Comparative Selectivity Analysis
This compound demonstrates superior selectivity over structurally similar analogs:
Compound | IDH1 R132H IC₅₀ (nM) | WT IDH1 IC₅₀ (nM) |
---|---|---|
This compound | 4.6 | 46 |
GSK990 | 10,915 | >100,000 |
The 4-fluorophenyl group in this compound enhances hydrophobic interactions compared to GSK990’s polar imidazole .
Mechanism Validation Studies
-
Histone demethylation : GSK320 reduces H3K9me2 levels by 60% in IDH1 mutant cells, confirming functional α-KG-dependent enzyme restoration .
-
Thermal stability : Increases IDH1 R132H melting temperature (Tₘ) by 7°C, indicative of strong target engagement .
This comprehensive profile establishes this compound as a paradigm for mutant-selective IDH1 inhibition with translational potential in hematologic malignancies .
科学研究应用
Key Findings:
- IC50 Values : GSK321 exhibits low IC50 values against mutant IDH1 enzymes: 4.6 nM for R132H, 3.8 nM for R132C, and 2.9 nM for R132G .
- Selectivity : The compound shows minimal activity against wild-type IDH1 (46 nM) and no significant inhibition of IDH2 .
- Reversible Action : The effects of this compound on 2-HG levels are reversible, with levels returning to near baseline within 14 hours post-treatment cessation .
Induction of Myeloid Differentiation
One of the most significant applications of this compound is its ability to induce myeloid differentiation in IDH1 mutant AML cells. Studies have shown that treatment with this compound leads to a marked increase in differentiated cell populations within leukemic cultures.
Observations:
- Cell Proliferation : Initial increases in cell numbers were observed in IDH1 mutant AML cells treated with this compound, peaking at day 9 before returning to baseline .
- Differentiation Markers : There was a significant upregulation of CD15-positive cells after treatment, indicating differentiation .
- Leukemic Blast Reduction : Flow cytometric analysis revealed a decrease in leukemic blast cells following this compound treatment compared to controls .
Table 1: Effects of this compound on IDH1 Mutant AML Cells
Parameter | This compound Treatment | Control (DMSO) | GSK990 Treatment |
---|---|---|---|
Intracellular 2-HG (fold change) | 0.29 ± 0.05 (R132H) | 1.0 | 1.5 |
CD15 Positive Cells (fold change) | 7.4 ± 0.4 (R132G) | 1.0 | 1.1 |
Leukemic Blast Cells (fold change) | 0.7 ± 0.1 | 1.0 | 1.5 |
Potential Research Areas:
- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents.
- Long-term Effects : Evaluating the long-term impact of this compound treatment on patient outcomes.
- Mechanistic Studies : Further studies to explore the detailed biochemical pathways affected by this compound.
作用机制
GSK321 通过与突变 IDH1 酶处于开放状态时的变构口袋结合来发挥其作用。这种结合抑制了酶的活性,减少了 2-羟基戊二酸 (2-HG) 的生成,2-HG 是一种与癌症进展相关的代谢物。 This compound 抑制突变 IDH1 会导致白血病细胞分化,并影响参与细胞增殖和存活的各种分子途径 .
相似化合物的比较
GSK321 与其他 IDH1 抑制剂(如 AG-120 (依伏西替尼) 和 GSK990)进行比较。虽然 AG-120 也是一种选择性 IDH1 抑制剂,但 this compound 对某些 IDH1 突变显示出更高的效力和选择性。 This compound 与 IDH1 变构口袋的独特结合机制使其与其他抑制剂区分开来 .
类似化合物
- AG-120 (依伏西替尼)
- GSK990
- IDH305
This compound 的高选择性和效力使其成为研究和潜在治疗应用的宝贵化合物。
生物活性
GSK321 is a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), primarily targeting the R132 mutations commonly associated with acute myeloid leukemia (AML) and other malignancies. The compound has garnered attention due to its potential to induce differentiation in cancer cells and alter metabolic pathways, leading to significant biological effects.
This compound functions by inhibiting the neomorphic activity of mIDH1, which converts isocitrate to 2-hydroxyglutarate (2-HG), an oncometabolite that promotes tumorigenesis through epigenetic modifications. By inhibiting this pathway, this compound reduces 2-HG levels, thereby restoring normal cellular differentiation and function.
Key Findings from Research
- Inhibition Potency : this compound demonstrated modest activity against wild-type IDH1 with an IC50 of 46 nM, while showing minimal inhibition against IDH2 proteins in biochemical assays .
- Cell Cycle Effects : In primary AML cells harboring IDH1 mutations (R132G and R132C), treatment with this compound resulted in a significant decrease in quiescent (G0-phase) cells and an increase in cells transitioning into the G1-phase of the cell cycle. Specifically, after 7 days of treatment:
- Induction of Differentiation : Flow cytometry analyses revealed that this compound treatment led to increased expression of granulocytic markers such as CD15, indicating differentiation of AML cells. For instance:
- Impact on Cell Viability : Initial increases in viable cell numbers were noted after treatment; however, by day 15, a marked decrease in viability and increased apoptosis were observed, highlighting a biphasic response to this compound .
Efficacy in Clinical Settings
A meta-analysis involving multiple studies has shown that IDH inhibitors like this compound improve progression-free survival (PFS) and overall response rates (ORR) compared to conventional therapies for patients with IDH-mutated cancers:
- Progression-Free Survival (PFS) : The experimental group showed a significantly higher PFS compared to controls (WMD = 1.68, P = 0.001) .
- Objective Response Rate (ORR) : The ORR was also significantly improved in patients receiving IDH inhibitors (OR = 5.72, P < 0.00001) .
Safety Profile
The incidence of treatment-related adverse events was comparable between groups receiving IDH inhibitors and those undergoing standard treatments, suggesting a favorable safety profile for this compound .
Case Study 1: Patient Response
In a clinical setting involving patients with R132G IDH1-mutant AML, administration of this compound led to substantial reductions in leukemic blast cells and enhanced differentiation into granulocytic lineages over a treatment period of several weeks . This case underscores the potential for this compound to not only inhibit tumor growth but also promote differentiation, which is crucial for effective leukemia treatment.
Case Study 2: Resistance Mechanisms
Resistance to mIDH inhibitors like this compound has been documented, particularly through secondary mutations such as S280F alongside R132 mutations. These mutations can alter binding affinity and efficacy of inhibitors, necessitating ongoing research into combination therapies or novel inhibitors to overcome resistance .
Summary Table of Biological Activity
Biological Activity | Observation |
---|---|
IC50 against WT IDH1 | 46 nM |
Effect on Quiescent Cells | Decrease from 65.7% (DMSO) to 36.7% (this compound) |
CD15 Positive Differentiation | Up to 7.4-fold increase in R132G IDH1 cells |
Viability Changes | Initial increase followed by decreased viability |
PFS Improvement | WMD = 1.68, P = 0.001 |
ORR Improvement | OR = 5.72, P < 0.00001 |
属性
IUPAC Name |
(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFDDVKCCBDPQZ-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。